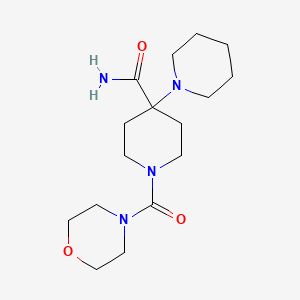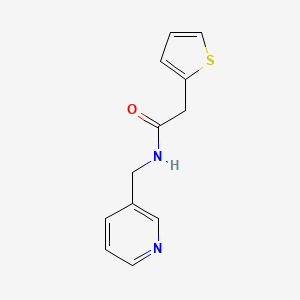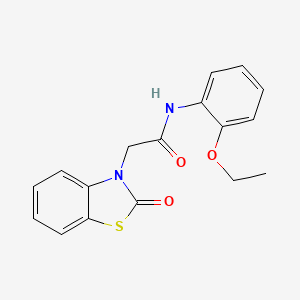
1'-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 1'-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine-4'-carboxamide involves methods starting from vicinal amino alcohols and their derivatives, oxiranes, and aziridines. These methods have been explored for their potential in medicinal and organic chemistry, highlighting the versatility of morpholines as catalysts, auxiliaries, and biologically active substances (Palchikov, 2013).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, including this compound, is characterized by the presence of a six-membered aromatic organic heterocycle containing one nitrogen atom and one oxygen atom. This configuration plays a crucial role in the compound's pharmacological profile, influencing its interaction with biological systems (Asif & Imran, 2019).
Chemical Reactions and Properties
Morpholine derivatives are involved in a wide range of chemical reactions, leading to the synthesis of various bioactive compounds. These reactions include interactions with nitrogen-based nucleophiles and electrophiles, producing a plethora of heterocyclic compounds with potential pharmacological activities. The flexibility in chemical reactions underscores the significance of morpholine and its derivatives in drug discovery and organic synthesis (Farghaly et al., 2023).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Compounds with morpholino groups, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, have been synthesized and analyzed for their crystal structures, indicating the morpholino group's versatility in creating potential therapeutic agents with distinct biological activities (Jiu-Fu Lu et al., 2017). Such structural analyses are crucial for understanding the molecular basis of these compounds' interactions with biological targets.
Antiproliferative Activity
Morpholino-substituted compounds have shown significant inhibitory activity against various cancer cell lines, highlighting their potential in cancer research. For example, the synthesis and structural determination of compounds like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide have revealed their antiproliferative properties, emphasizing the role of morpholino groups in developing anticancer agents (J. Lu et al., 2021).
Polymer Science
Morpholine derivatives have also been explored in polymer science, particularly in the synthesis of biodegradable polyesteramides with pendant functional groups. These studies offer insights into the design of new materials with specific properties, such as biodegradability and functionalization potential, for medical and environmental applications (P. J. I. Veld et al., 1992).
Novel Synthetic Methodologies
Research has developed efficient synthetic methods for morpholin-2-one derivatives, illustrating the morpholino group's role in facilitating novel chemical reactions. This includes the use of glycolaldehyde dimer in the Ugi multicomponent reaction to synthesize morpholin-2-one-5-carboxamide derivatives, underscoring the adaptability of morpholino-containing compounds in synthetic chemistry (Young Bae Kim et al., 2001).
Photophysical Properties
Morpholino compounds have been studied for their photophysical properties, such as in the synthesis and characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. These studies contribute to our understanding of how morpholino groups affect the optical properties of molecules, which can be relevant in the design of materials for photonic applications (Taylor Chin et al., 2010).
特性
IUPAC Name |
1-(morpholine-4-carbonyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O3/c17-14(21)16(20-6-2-1-3-7-20)4-8-18(9-5-16)15(22)19-10-12-23-13-11-19/h1-13H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCMNOVJNLZPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)N3CCOCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)



![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)
![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)
![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)


![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)

![[(3aS*,9bS*)-2-[4-(diethylamino)benzoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5551770.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)